METHANONE](/img/structure/B5745076.png)
[4-(2-FLUOROBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorobenzyl)piperazinomethanone: is a chemical compound characterized by the presence of two fluorine atoms attached to benzyl and phenyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzyl)piperazinomethanone typically involves the following steps:
Formation of 2-fluorobenzyl chloride: This is achieved by reacting 2-fluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Nucleophilic substitution: The 2-fluorobenzyl chloride is then reacted with piperazine to form 4-(2-fluorobenzyl)piperazine.
Acylation: The final step involves the acylation of 4-(2-fluorobenzyl)piperazine with 2-fluorobenzoyl chloride to yield 4-(2-fluorobenzyl)piperazinomethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: 4-(2-fluorobenzyl)piperazinomethanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-(2-fluorobenzyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of fluorinated compounds with proteins and nucleic acids.
Medicine
In medicinal chemistry, 4-(2-fluorobenzyl)piperazinomethanone is investigated for its potential therapeutic properties. Its fluorinated structure may enhance its metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties. Its fluorinated groups contribute to the material’s chemical resistance and thermal stability.
作用機序
The mechanism of action of 4-(2-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with target molecules, influencing their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 4-(4-Fluorobenzyl)piperazinomethanone
- 2-(4-Boc-piperazino)-2-(2-fluorophenyl)acetic acid
Uniqueness
Compared to similar compounds, 4-(2-fluorobenzyl)piperazinomethanone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both benzyl and phenyl groups with fluorine substitution provides a distinct structural framework that can be exploited for various applications.
特性
IUPAC Name |
(2-fluorophenyl)-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-16-7-3-1-5-14(16)13-21-9-11-22(12-10-21)18(23)15-6-2-4-8-17(15)20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASWQLBRYLBLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5745001.png)
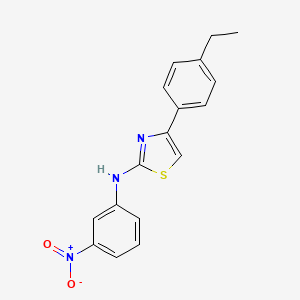
![methyl 2-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5745012.png)
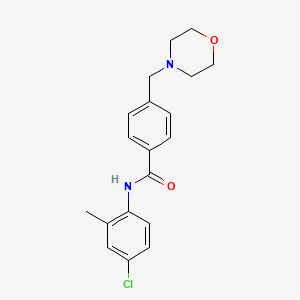
![2-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B5745030.png)
![1-{2-[(2,4-Difluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B5745031.png)
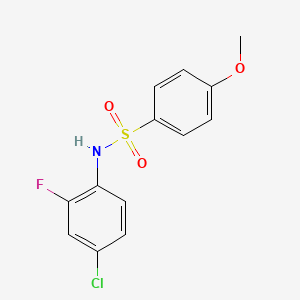
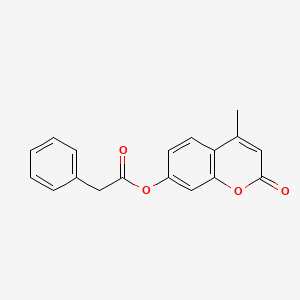
![N'~2~-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE](/img/structure/B5745055.png)
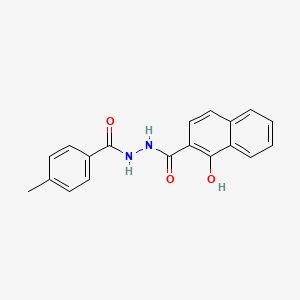
![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)
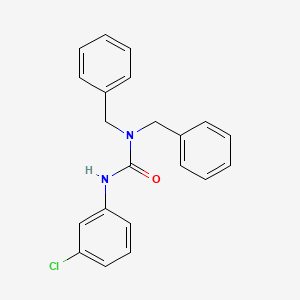
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate](/img/structure/B5745094.png)
